methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Description
The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid is a highly complex heterocyclic molecule with a polycyclic backbone, multiple stereocenters, and functional groups including acetyloxy, methoxycarbonyl, and formyl substituents. Key features include:
Properties
Molecular Formula |
C46H58N4O13S |
|---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29+,38+,39-,40-,43-,44-,45+,46+;/m1./s1 |
InChI Key |
BCXOZISMDZTYHW-OHQRXJTNSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation from Natural Sources
Given the compound’s classification as a vinca alkaloid derivative, it can be isolated from plant species of the genus Catharanthus or related species known to produce such alkaloids.
- Plant Material : Typically, leaves or stems of Catharanthus roseus or related species are harvested.
- Extraction Solvents : Organic solvents such as methanol, ethanol, or chloroform are used to extract alkaloids.
- Acid-Base Extraction : The crude extract undergoes acid-base partitioning to separate alkaloids from other plant constituents.
- Chromatographic Purification : Techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) are employed to purify the compound.
- Crystallization : Final purification often involves crystallization from appropriate solvents to obtain the compound as a sulfate salt, improving stability and handling.
This method yields the compound as a sulfate salt, which is consistent with the presence of sulfuric acid in the compound’s name.
Semi-Synthetic and Total Synthesis Approaches
Due to the complexity and low yield from natural extraction, semi-synthetic and total synthesis routes have been developed in research laboratories.
- Starting Materials : Precursors such as simpler alkaloids isolated from natural sources or commercially available intermediates.
-
- Functional Group Transformations : Introduction of acetyloxy, methoxy, and formyl groups via selective acetylation, methylation, and formylation reactions.
- Ring Closure and Stereocontrol : Use of cyclization reactions to construct the diazatetracyclic and diazapentacyclic frameworks with precise stereochemical control, often employing chiral catalysts or auxiliaries.
- Protecting Group Strategies : Temporary protection of sensitive hydroxyl or amino groups during multi-step synthesis.
- Final Salt Formation : Conversion of the free base form to the sulfate salt by treatment with sulfuric acid to enhance solubility and stability.
Reaction Conditions : Typically involve controlled temperature, inert atmosphere, and carefully monitored reaction times to preserve stereochemical integrity.
Representative Data Table of Preparation Parameters
Analytical and Research Results Supporting Preparation
- Purity and Stereochemistry : Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
- Yield : Extraction yields are typically low (less than 1% by dry weight of plant material), while semi-synthetic routes improve yield but require multiple steps.
- Stability : Formation of the sulfate salt enhances compound stability for storage and pharmaceutical use.
- Reproducibility : Synthetic methods have been optimized for reproducibility and scalability in research settings.
Summary of Preparation Insights
The preparation of methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0^4,12.0^5,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0^1,9.0^2,7.0^16,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid involves:
- Extraction from natural vinca alkaloid-containing plants using solvent and acid-base techniques.
- Multi-step chromatographic purification.
- Chemical modification to install key functional groups.
- Complex cyclization steps to achieve the polycyclic structure with correct stereochemistry.
- Final conversion to the sulfate salt for enhanced stability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites (Table 1), including:
-
Acetyloxy groups : Susceptible to hydrolysis under acidic/basic conditions.
-
Methoxycarbonyl groups : Prone to ester hydrolysis or transesterification.
-
Formyl group (aldehyde) : Reactive toward nucleophilic addition or oxidation.
-
Tertiary amines : Participate in acid-base reactions or coordination chemistry.
Table 1: Key Functional Groups and Reactivity
Acetyloxy Hydrolysis
The acetyloxy group at C11 undergoes hydrolysis in aqueous media:
This reaction is accelerated in acidic (e.g., H₂SO₄) or basic conditions, yielding a hydroxyl group critical for tubulin binding in pharmacological activity.
Methoxycarbonyl Cleavage
The methoxycarbonyl groups at C10 and C13 hydrolyze to carboxylic acids under strong acidic conditions (e.g., concentrated H₂SO₄):
This modification alters solubility (LogP = 14.357 → ~12 after hydrolysis) and bioavailability .
Oxidation of the Formyl Group
The aldehyde at C8 oxidizes to a carboxylic acid in the presence of oxidizing agents (e.g., KMnO₄):
This reaction impacts the molecule’s electrophilicity and interactions with biological targets .
Salt Formation with Sulfuric Acid
The compound forms a stable sulfate salt via protonation of tertiary amines:
This enhances water solubility (LogS = -8.158 → improves in salt form) and crystallinity for pharmaceutical formulations .
Physicochemical Influences on Reactivity
Table 2: Key Chemoinformatic Parameters
| Parameter | Value | Relevance to Reactivity |
|---|---|---|
| LogP | 14.357 | High lipophilicity slows aqueous reactions |
| Heavy Atom Count | 58 | Steric hindrance at reactive sites |
| Hydrogen Bond Donors | 2 | Limited participation in H-bond catalysis |
| Rotatable Bonds | 7 | Flexibility influences reaction kinetics |
Biological Interactions
While not classical chemical reactions, the compound interacts with tubulin via:
-
Electrophilic attack on β-tubulin’s cysteine residues (thiol reactivity).
-
Hydrogen bonding through hydroxyl and carbonyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxycarbonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural and functional differences among analogs:
Key Research Findings
Stereochemical Impact : The 17R configuration in the target compound vs. 17S in analogs () significantly alters binding affinity to biological targets. For example, 17R-ethyl groups may enhance hydrophobic interactions in enzyme active sites .
Formyl vs. Methyl Substitution : The 8-formyl group increases electrophilicity, making the compound more reactive in nucleophilic environments compared to 8-methyl analogs. This correlates with its classification as drug-sensitive .
Solubility vs. Bioavailability : Despite high polarity from the sulfuric acid adduct, the compound’s large molecular weight (~808.97 g/mol) may limit membrane permeability, a common challenge in drug development .
Biological Activity
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid is a complex organic compound belonging to the class of alkaloids and derivatives known for their diverse biological activities.
Chemical Structure and Properties
The compound's intricate structure features multiple stereocenters and a unique multi-cyclic arrangement that contributes to its potential biological activities. Its molecular formula is with a molecular weight of approximately 810.9 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines.
- Induction of Apoptosis : Studies have demonstrated that it can induce programmed cell death in cancer cells by activating apoptotic pathways .
- Targeting Specific Pathways : The compound may interfere with critical signaling pathways involved in cancer progression .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It displays broad-spectrum antimicrobial activity against various bacteria and fungi.
- Mechanism of Action : The antimicrobial effects are believed to arise from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent by demonstrating its ability to inhibit the growth of breast cancer cells in vitro. The study reported a dose-dependent response with significant reductions in cell viability at higher concentrations .
Study 2: Antimicrobial Efficacy
Another research article examined the antimicrobial properties of this compound against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound significantly inhibited the growth of these pathogens compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for confirming the purity and exact mass of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for determining the exact mass (e.g., 822.3575 Da, as reported in ) and verifying purity. Coupling this with HPLC (High-Performance Liquid Chromatography) ensures separation of potential stereoisomers or synthetic byproducts. For quantification, integrate UV-Vis spectroscopy at specific absorption maxima linked to functional groups like the acetyloxy or formyl moieties. Cross-validate results using NMR (¹³C and ¹H) to resolve structural ambiguities .
Q. How can researchers address challenges in synthesizing the compound’s polycyclic framework?
- Methodological Answer : Focus on stepwise cyclization strategies to minimize steric hindrance. Use catalysts compatible with sensitive functional groups (e.g., acetyloxy or methoxy). Monitor reaction intermediates via TLC or LC-MS to optimize yield. For regioselective formylation, employ Vilsmeier-Haack conditions under inert atmospheres. highlights separation technologies (e.g., membrane filtration) for isolating intermediates .
Q. What spectroscopic techniques are most effective for resolving stereochemical complexity?
- Methodological Answer : X-ray crystallography is definitive for assigning stereocenters in polycyclic systems (e.g., 11 of 14 defined stereocenters in ). When crystals are unavailable, use NOESY (Nuclear Overhauser Effect Spectroscopy) to probe spatial proximities between protons. Circular Dichroism (CD) can distinguish enantiomeric forms, while 2D NMR (COSY, HSQC) maps coupling networks .
Advanced Research Questions
Q. How can computational modeling improve the prediction of this compound’s reactivity or supramolecular interactions?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and predict sites for nucleophilic/electrophilic attack. Molecular dynamics simulations (using tools like COMSOL, as in ) can simulate solvent interactions or ligand-binding dynamics. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell-line specificity). Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways (as suggested in ). Employ orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. emphasizes linking findings to theoretical frameworks (e.g., structure-activity relationships) to reconcile discrepancies .
Q. How can multi-step synthesis be optimized to mitigate degradation of labile functional groups (e.g., formyl or acetyloxy)?
- Methodological Answer : Introduce protective groups (e.g., silyl ethers for hydroxyls) early in the synthesis. Use low-temperature conditions (<0°C) for formylation steps. Monitor degradation via real-time FTIR or Raman spectroscopy. ’s process control methodologies (e.g., automated feedback loops) can stabilize reaction parameters .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow factorial design (e.g., Box-Behnken) to test variable interactions (e.g., temperature, pH). Include internal standards (e.g., deuterated analogs) in mass spectrometry. stresses training in chemical biology methods (e.g., CHEM/IBiS 416) to standardize protocols .
Q. How should researchers approach scaling up synthesis without compromising stereochemical integrity?
- Methodological Answer : Use flow chemistry for controlled heat/mass transfer, reducing side reactions. Employ chiral stationary phases (CSPs) in preparative HPLC for enantiomeric resolution. ’s powder/particle technology research informs strategies for homogeneous mixing during crystallization .
Theoretical and Interdisciplinary Links
Q. What interdisciplinary frameworks enhance understanding of this compound’s environmental or pharmacological behavior?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
